デキサパンテノール

概要

説明

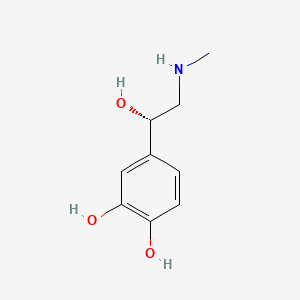

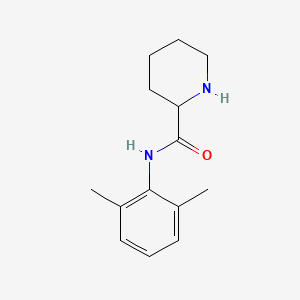

パントテン醇は、パントテン酸(ビタミンB5)のアルコール類似体です。これはB5のプロビタミンであり、生物体内でパントテン酸に迅速に酸化されます。 パントテン醇は、室温で粘性のある透明な液体であり、その保湿および治癒特性のために、医薬品、化粧品、パーソナルケア製品に広く使用されています .

2. 製法

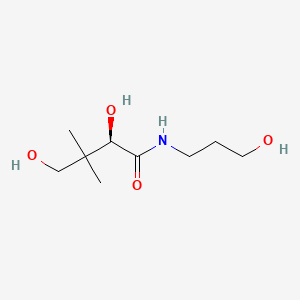

合成経路と反応条件: パントテン醇は、パント酸ラクトンと3-アミノプロパノールの化学的縮合によって合成できます。 この反応は、通常、溶媒なしでD-(-)-パントラクトンを3-アミノ-1-プロパノールと加熱して、高純度のD-パントテン醇を得ます . 別の方法は、メチレンジクロリドを溶媒として使用し、その後結晶化と真空乾燥を行うことで、所望の生成物を得る方法です .

工業生産方法: D-パントテン醇の工業生産は、多くの場合、D-パント酸ラクトンと3-アミノプロパノールのアシル化反応を含みます。 この方法は、その簡便さ、環境への配慮、大規模生産への適性から好まれています .

科学的研究の応用

Panthenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of coenzyme A, which is essential for various biochemical reactions.

Biology: Studied for its role in cell growth and differentiation, particularly in hair follicle cells.

Medicine: Utilized in topical formulations for wound healing, skin hydration, and anti-inflammatory effects.

作用機序

パントテン醇は皮膚によく吸収され、酸化によって迅速にパントテン酸に変換されます。その後、パントテン酸は表皮細胞でアセチル補酵素A(アセチルCoA)に変換されます。アセチルCoAは、表皮のタンパク質代謝に重要な多くの酵素反応の補因子です。 パントテン醇は、線維芽細胞の増殖を促進し、創傷治癒における再上皮化を加速させます .

類似の化合物:

パントテン酸: パントテン醇の直接の類似体であり、これも補酵素Aの前駆体です.

アルギニン: 保湿作用が似ているアミノ酸です。

テアニン: 皮膚を落ち着かせる作用を持つアミノ酸です。

独自性: パントテン醇は、保湿剤と必須ビタミンの前駆体の両方としての二重の役割を果たすことから、ユニークです。 パントテン酸に迅速に変換される能力により、皮膚の健康と治癒を促進する上で非常に効果的です .

将来の方向性

With the availability of new treatment techniques, there is an increased need for postprocedural care of superficial/minor wounds and thus topical semi-occlusive formulations accelerating re-epithelialization and healing of the injured skin . Dexpanthenol, as an active ingredient in ointments or emollients, is suitable for the treatment and maintenance of AD . This paper will guide dermatologists and clinicians to consider dexpanthenol as a treatment option for mild to moderate AD .

生化学分析

Biochemical Properties

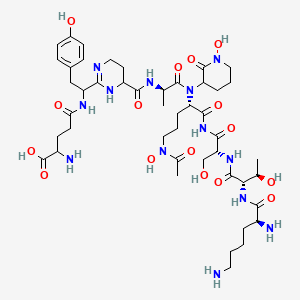

Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .

Cellular Effects

Dexpanthenol has demonstrated various cellular effects. It enhances cell viability, increasing the cellular proliferation marker Ki67 in cultured human dermal papilla cells . The markers for apoptosis (Caspase3/9) and cell senescence (p21/p16), reported to be expressed in aged or resting phase follicles, were significantly reduced by Dexpanthenol .

Molecular Mechanism

The molecular mechanism of Dexpanthenol involves its conversion to pantothenic acid, an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .

Temporal Effects in Laboratory Settings

Dexpanthenol has been shown to have beneficial effects over time in laboratory settings. It promotes increased fibroblast proliferation and accelerated re-epithelialization in wound healing . Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties .

Dosage Effects in Animal Models

Like any substance, Dexpanthenol can have adverse effects for some individuals, although they are generally rare and mild .

Metabolic Pathways

Dexpanthenol is a precursor in the biosynthesis of coenzyme A , an essential coenzyme in a variety of biochemical reactions that sustain life . Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A .

Transport and Distribution

Following oral and dermal absorption, Dexpanthenol is likely to systemically distribute through extracellular compartments . It is readily converted to pantothenic acid which is widely distributed into body tissues, mainly as coenzyme A .

Subcellular Localization

Given that it is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A , it can be inferred that Dexpanthenol would be localized wherever Coenzyme A is found within the cell.

準備方法

Synthetic Routes and Reaction Conditions: Panthenol can be synthesized through the chemical condensation of pantoic acid lactone and 3-aminopropanol. The reaction typically involves heating D-(-)-pantolactone with 3-amino-1-propanol in the absence of a solvent to obtain high-purity D-panthenol . Another method involves the use of methylene dichloride as a solvent, followed by crystallization and vacuum drying to achieve the desired product .

Industrial Production Methods: Industrial production of D-panthenol often involves the acylation reaction of D-pantoic acid lactone and 3-aminopropanol. This method is preferred due to its simplicity, environmental friendliness, and suitability for large-scale production .

化学反応の分析

反応の種類: パントテン醇は、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: パントテン醇は、穏やかな酸化剤を使用してパントテン酸に酸化できます。

還元: 還元剤を使用して、対応するアルコール型に還元できます。

置換: パントテン醇は、さまざまな試薬との置換反応を起こして誘導体を形成できます。

主要な生成物: パントテン醇の酸化から形成される主な生成物はパントテン酸であり、細胞代謝において重要な役割を果たします .

4. 科学研究への応用

パントテン醇は、科学研究において幅広い応用があります。

化学: さまざまな生化学反応に不可欠な補酵素Aの合成における前駆体として使用されます。

生物学: 特に毛包細胞における細胞の成長と分化における役割が研究されています.

類似化合物との比較

Pantothenic Acid: The direct analog of panthenol, which is also a precursor to coenzyme A.

Arginine: An amino acid with similar moisturizing properties.

Theanine: An amino acid with calming effects on the skin.

Uniqueness: Panthenol is unique due to its dual role as a moisturizer and a precursor to an essential vitamin. Its ability to be quickly converted to pantothenic acid makes it highly effective in promoting skin health and healing .

特性

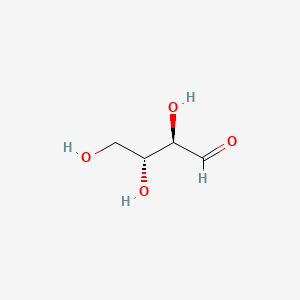

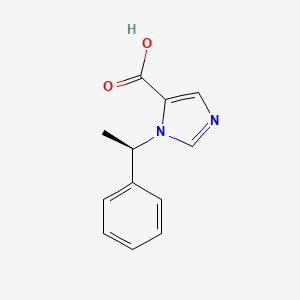

IUPAC Name |

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPLKNRPJHDVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044598 | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56323427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

16485-10-2, 81-13-0 | |

| Record name | DL-Panthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16485-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panthenol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexpanthenol [USAN) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9CM0O67Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。